4-Methyl-3-nitrobenzyl methanesulfonate
Description
Properties
Molecular Formula |
C9H11NO5S |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
(4-methyl-3-nitrophenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H11NO5S/c1-7-3-4-8(5-9(7)10(11)12)6-15-16(2,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
JKXXLEMCDCRSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
4-Methyl-3-nitrobenzyl methanesulfonate serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its application is notable in:
- Nucleophilic Substitution Reactions : The compound can act as an electrophile, facilitating nucleophilic attacks by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
- Synthesis of Sulfonamides : It is used in the preparation of sulfonamide derivatives, which have significant biological activities.
Table 1: Summary of Synthetic Applications
| Application Type | Description |
|---|---|
| Nucleophilic Substitution | Forms new bonds through nucleophilic attacks |
| Synthesis of Sulfonamides | Prepares biologically active sulfonamide derivatives |
Medicinal Chemistry
Potential Anticancer Agent
Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies have focused on its role in inhibiting specific cancer cell lines, highlighting its potential as a lead compound for drug development.
Case Study: Anticancer Activity
In vitro studies demonstrated that modifications of this compound showed selective toxicity towards cancer cells while sparing normal cells. For instance, a derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Normal) | >2 | Low |
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against antibiotic-resistant strains, making it a candidate for further research in infectious disease treatment.
Case Study: Efficacy Against Resistant Strains
In a study involving methicillin-resistant Staphylococcus aureus (MRSA), treatment with a derivative led to significant reductions in bacterial load and improved survival rates in infected animal models.
Table 3: Antimicrobial Activity Data
| Compound | Minimum Inhibitory Concentration (μg/mL) | Pathogen |
|---|---|---|
| Derivative A | 0.22 | Staphylococcus aureus |
| Derivative B | 0.25 | Staphylococcus epidermidis |
Coordination Chemistry
Recent studies have explored the use of this compound in coordination chemistry, particularly its role in binding with metal ions and facilitating catalytic reactions.
Binding Studies
Research has shown that this compound can form stable complexes with various metal ions, enhancing the catalytic efficiency of reactions involving hydrolysis and other transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-methyl-3-nitrobenzyl methanesulfonate with structurally or functionally related methanesulfonate derivatives, focusing on physicochemical properties, applications, and safety profiles.
Structural and Functional Analogues
Lead Methanesulfonate (Pb(CH₃SO₃)₂)
A lead salt of methanesulfonic acid, widely used in electroplating and battery manufacturing. Unlike this compound, it is an ionic compound with distinct industrial applications and toxicity profiles .
Benzyl Methanesulfonate (C₈H₁₀O₃S)
A simpler benzyl derivative lacking nitro or methyl substituents. It serves as a model alkylating agent but exhibits lower electrophilicity compared to nitro-substituted analogs.
Data Tables Comparing Key Properties
Limitations of Available Evidence
The provided evidence focuses on lead methanesulfonate, limiting direct comparisons to this compound. Data for the latter are inferred from structural analogs, highlighting the need for further experimental studies to confirm properties and hazards.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 4-methyl-3-nitrobenzyl methanesulfonate with high yield and purity?
Answer: The compound is likely synthesized via methanesulfonation of 4-methyl-3-nitrobenzyl alcohol (CAS 40870-59-5) using methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:
- Reagent stoichiometry : Use a 1.2–1.5 molar excess of MsCl relative to the alcohol to ensure complete conversion .
- Base selection : Triethylamine (TEA) or pyridine is typically employed to neutralize HCl byproducts.
- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis or over-sulfonation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) is recommended for isolating the product.
Q. Q2. What analytical techniques are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can verify molecular weight (C₉H₁₁NO₅S; theoretical ~269.06 g/mol).
- Infrared Spectroscopy (IR) : Look for S=O stretching vibrations (1350–1200 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
Q. Q3. How should researchers assess purity and residual solvent content in synthesized batches?
Answer:
- Gas Chromatography (GC) : Detect residual methanesulfonic acid or unreacted alcohol using flame ionization detection (FID) with a polar column (e.g., DB-WAX) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phases to quantify impurities (>99% purity threshold for pharmaceutical intermediates) .
- Karl Fischer Titration : Measure residual water content (<0.1% w/w) to ensure stability .
Advanced Research Questions
Q. Q4. What experimental strategies are available to resolve contradictions in genotoxicity data for methanesulfonate derivatives?
Answer: Conflicting toxicity profiles (e.g., ethyl methanesulfonate as a mutagen vs. lead methanesulfonate as a carcinogen) require:
- Dose-response modeling : Use benchmark dose (BMD) analysis to identify thresholds for genotoxic effects .
- Multi-endpoint assays : Combine Ames tests (bacterial reverse mutation), micronucleus assays (mammalian cells), and in vivo comet assays to evaluate DNA damage across models .
- Metabolite profiling : Compare metabolic pathways (e.g., hydrolysis to methanesulfonic acid vs. nitrobenzyl derivatives) using LC-MS/MS to clarify mechanisms .
Q. Q5. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT) : Calculate the energy barrier for sulfonate group displacement by nucleophiles (e.g., amines, thiols) to predict reaction kinetics .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on transition states .
- Hammett Analysis : Correlate substituent effects (nitro group’s electron-withdrawing nature) with reaction rates using σ⁺ values .
Q. Q6. What protocols are recommended for studying the compound’s stability under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation products via HPLC-MS .
- pH Stability : Dissolve in buffers (pH 1–12) and track hydrolysis rates (e.g., nitro group reduction or sulfonate cleavage) using UV-Vis spectroscopy .
Q. Q7. How can researchers design in vivo neurobehavioral studies to evaluate unintended effects of methanesulfonate derivatives?
Answer:
- Zebrafish Models : Adapt protocols from tricaine methanesulfonate (MS222) studies, testing locomotor activity (e.g., light/dark transition assays) and cognitive flexibility (T-maze tasks) .
- Dose Optimization : Use sub-anesthetic concentrations (e.g., 50–100 μM) to avoid confounding sedation effects .
- Biomarker Analysis : Measure acetylcholinesterase (AChE) activity and oxidative stress markers (e.g., glutathione levels) in brain homogenates .
Contradiction and Validation
Q. Q8. How should researchers address discrepancies in reported aquatic toxicity values for methanesulfonate esters?
Answer:
- Species-Specific Sensitivity : Compare LC₅₀ values across models (e.g., Poecilia latipinna vs. Danio rerio) using standardized OECD 203 guidelines .
- Bioaccumulation Studies : Measure lead or nitrobenzyl residue levels in fish tissues (ICP-MS for metals, GC-MS for organics) to assess long-term risks .
- Environmental Fate Modeling : Use QSAR tools to predict hydrolysis rates and persistence in waterways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
